2,2,2-Trifluoroethyl pyridin-3-ylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

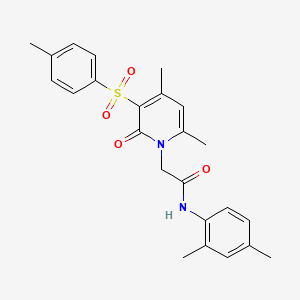

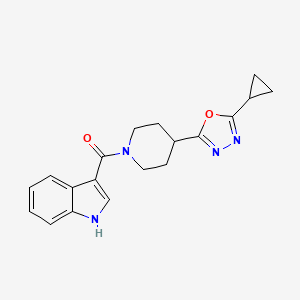

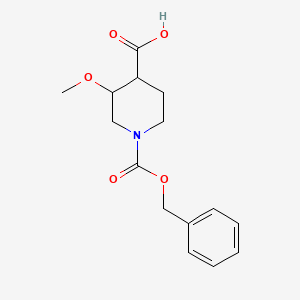

“2,2,2-Trifluoroethyl pyridin-3-ylcarbamate” is a chemical compound with the molecular formula C8H7F3N2O2 and a molecular weight of 220.15 . It is a solid substance and is primarily used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7F3N2O2/c9-8(10,11)5-15-7(14)13-6-2-1-3-12-4-6/h1-4H,5H2,(H,13,14) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The predicted melting point is 54.50°C, and the predicted boiling point is approximately 214.4°C at 760 mmHg . The density is predicted to be approximately 1.4 g/cm3 , and the refractive index is predicted to be n20D 1.50 .Applications De Recherche Scientifique

Synthesis and Coordination Chemistry

Pyridine derivatives, such as 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, have been utilized as ligands in coordination chemistry. These compounds offer unique advantages and disadvantages compared to terpyridines. Their applications include the creation of luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions, highlighting the versatile utility of pyridine derivatives in creating complex chemical structures and materials (Halcrow, 2005).

Catalysis and Reaction Mechanisms

Heterobimetallic complexes featuring multidentate ligands based on pyridine derivatives have shown to catalyze tandem click/Sonogashira reactions efficiently. Such reactions are crucial for constructing complex molecules, demonstrating the role of pyridine derivatives in facilitating diverse chemical syntheses (Gu, Xu, & Chen, 2011).

Luminescent Materials for Data Security

The development of Ir(III) complexes with pyridine derivatives has led to materials that exhibit dual-emission, mechanoluminescence, and the capability for data security protection through smart luminescent behaviors. These findings suggest potential applications in creating secure and intelligent materials for technological uses (Song et al., 2016).

Antimalarial Research

In the context of antimalarial research, trifluoromethyl-substituted pyridine derivatives have been explored for their potent antimalarial activity. This indicates the significance of such chemical structures in developing therapeutic agents for malaria treatment and prevention (Chavchich et al., 2016).

Organic Synthesis

Pyridine derivatives are pivotal in organic synthesis, such as in the enantio- and diastereoselective synthesis of difluorides, showcasing the broad utility of these compounds in creating structurally complex and functionally diverse molecules (Haj, Banik, & Jacobsen, 2019).

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl N-pyridin-3-ylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)5-15-7(14)13-6-2-1-3-12-4-6/h1-4H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENVVQWNHIPHCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2974849.png)

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1Z)-(methoxyimino)methyl]urea](/img/structure/B2974851.png)

![2,2-dimethyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B2974856.png)

![6-Oxo-2-thiabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2974863.png)